molecular formula C10H12O4 B13932200 [3-(2-Hydroxyethoxy)phenyl]acetic acid

[3-(2-Hydroxyethoxy)phenyl]acetic acid

Cat. No.: B13932200
M. Wt: 196.20 g/mol
InChI Key: IFOGNUKHMNRLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Hydroxyethoxy)phenyl]acetic acid is a high-purity chemical reagent designed for research and development applications. As a derivative of phenylacetic acid—a compound with known roles as a plant hormone and a metabolite in various biological systems —this molecule is of significant interest in medicinal chemistry and pharmacology. The structure incorporates a phenylacetic acid scaffold, a motif found in active pharmaceutical ingredients such as diclofenac , and is further functionalized with a 2-hydroxyethoxy group. This polar side chain can enhance water solubility and provides a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules . Potential research applications include its use as an intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) , prodrugs, or other bioactive compounds. Researchers also utilize such derivatives in biochemical studies to investigate metabolic pathways, particularly those involving the conjugation and excretion of aromatic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-[3-(2-hydroxyethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H12O4/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6,11H,4-5,7H2,(H,12,13)

InChI Key

IFOGNUKHMNRLKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCO)CC(=O)O

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Synthesis of 3 2 Hydroxyethoxy Phenyl Acetic Acid

Established Synthetic Routes and Reaction Pathways

Traditional synthetic approaches to [3-(2-Hydroxyethoxy)phenyl]acetic acid and its precursors rely on fundamental organic reactions. These routes are characterized by their reliability and have been widely documented in the chemical literature for the synthesis of analogous compounds.

A common and logical approach to the synthesis of this compound involves the etherification of a pre-existing 3-hydroxyphenylacetic acid precursor. The Williamson ether synthesis is a cornerstone of this strategy. tandfonline.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid or its ester derivative to form a phenoxide, which then acts as a nucleophile to displace a halide from an appropriate electrophile, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945).

The reaction typically proceeds under basic conditions, with bases such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) being used to generate the phenoxide in situ. masterorganicchemistry.comjk-sci.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to enhance the reaction rate. wikipedia.org

A plausible synthetic sequence is outlined below:

Protection of the carboxylic acid: To prevent unwanted side reactions, the carboxylic acid group of 3-hydroxyphenylacetic acid is often protected, typically as an ester (e.g., methyl or ethyl ester). This can be achieved through Fischer esterification, reacting the carboxylic acid with the corresponding alcohol in the presence of a catalytic amount of strong acid. tandfonline.com

Williamson Ether Synthesis: The resulting ester, methyl 3-hydroxyphenylacetate, is then subjected to Williamson ether synthesis. It is treated with a base to deprotonate the phenolic hydroxyl group, followed by the addition of a 2-haloethanol (e.g., 2-chloroethanol).

Hydrolysis of the ester: The final step involves the hydrolysis of the ester group to yield the desired carboxylic acid, this compound. This is typically achieved by heating the ester with an aqueous solution of a strong acid or base.

An alternative approach for the etherification step involves the reaction of the phenoxide with ethylene (B1197577) oxide. This reaction also yields the desired 2-hydroxyethoxy side chain, but the handling of gaseous and potentially hazardous ethylene oxide requires specialized equipment and safety precautions.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Phenols
ParameterTypical Conditions
Base NaOH, KOH, K₂CO₃, NaH
Solvent DMF, Acetonitrile, THF, DMSO
Electrophile 2-Chloroethanol, 2-Bromoethanol, Ethylene oxide
Temperature 50-100 °C
Reaction Time 1-8 hours

Grignard reagents and other organometallic compounds are powerful tools for the formation of carbon-carbon bonds and are particularly useful in the synthesis of the 3-hydroxyphenylacetic acid precursor itself. youtube.comresearchgate.netnih.gov A general and effective method for the synthesis of aryl- and benzyl-carboxylic acids is the carboxylation of the corresponding Grignard reagent with carbon dioxide (CO₂). google.com

A potential synthetic route to 3-hydroxyphenylacetic acid using a Grignard reaction could involve the following steps:

Protection of the hydroxyl group: The phenolic hydroxyl group of a starting material like 3-bromophenol (B21344) would first need to be protected to prevent it from reacting with the Grignard reagent. Common protecting groups for phenols include benzyl (B1604629) ethers or silyl (B83357) ethers.

Formation of the Grignard reagent: The protected 3-bromophenol derivative would then be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent would then be reacted with solid carbon dioxide (dry ice) or a stream of CO₂ gas. This is followed by an acidic workup to protonate the resulting carboxylate salt and yield the protected 3-hydroxyphenylacetic acid.

Deprotection: The final step would be the removal of the protecting group to afford 3-hydroxyphenylacetic acid.

Organozinc reagents can also be employed in a similar fashion for the synthesis of substituted phenylacetic acids. documentsdelivered.com These reagents are often prepared from the corresponding benzylic halides and zinc metal and can react with carbon dioxide to form the desired carboxylic acid.

Catalytic hydrogenation is a crucial technique in synthetic organic chemistry, often employed for the removal of protecting groups under mild conditions. nih.govacsgcipr.orgmdpi.com In the context of synthesizing this compound, a key application of catalytic hydrogenation is the debenzylation of a benzyl-protected hydroxyl group.

If a benzyl ether was used to protect the phenolic hydroxyl of 3-hydroxyphenylacetic acid during an earlier synthetic step (e.g., a Grignard reaction), it can be selectively cleaved by catalytic hydrogenolysis. acsgcipr.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. The reaction is generally clean and proceeds with high yield, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct.

Another potential application of reduction strategies could be in the formation of the acetic acid side chain. For instance, a synthetic route could proceed through a precursor containing a nitrile group (-CN). The nitrile can be introduced via nucleophilic substitution of a benzylic halide with a cyanide salt. The nitrile group can then be hydrolyzed to a carboxylic acid under acidic or basic conditions. Alternatively, other functional groups at the benzylic position could be reduced to form the desired acetic acid moiety. For example, a conjugate reduction of an α,β-unsaturated ester precursor could be a viable strategy. organic-chemistry.org

Novel and Optimized Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches aim to minimize waste, reduce energy consumption, and improve safety, aligning with the principles of green chemistry and utilizing advanced technologies like flow chemistry.

The application of green chemistry principles can significantly improve the environmental footprint of the synthesis of this compound. wikipedia.orgphasetransfercatalysis.comresearchgate.net Key areas for improvement in the traditional synthetic routes include the choice of solvents, catalysts, and reagents.

Greener Solvents: Traditional Williamson ether synthesis often employs polar aprotic solvents like DMF, which are effective but have associated toxicity and disposal issues. jk-sci.com The development of reactions in more benign solvents, such as water or bio-derived solvents, is a key goal of green chemistry. Surfactant-assisted Williamson synthesis in aqueous media has been demonstrated as a viable green alternative. researchgate.net

Phase Transfer Catalysis: The use of phase-transfer catalysts (PTCs) in the Williamson ether synthesis is a well-established technique that offers several advantages. tandfonline.comtandfonline.comphasetransfercatalysis.comresearchgate.net PTCs, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (PEGs), facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. This can allow the use of less hazardous solvents, milder reaction conditions, and can simplify the workup procedure. Solvent-free etherification of phenols using PEG400 as a phase transfer catalyst has been reported with excellent yields. tandfonline.comtandfonline.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the direct addition of ethylene oxide to 3-hydroxyphenylacetic acid, while challenging to handle, offer high atom economy as all atoms of the reactants are incorporated into the product.

Table 2: Comparison of Traditional vs. Green Approaches for Etherification
FeatureTraditional Williamson SynthesisGreen Alternatives
Solvent DMF, AcetonitrileWater, Bio-solvents, Solvent-free
Catalyst -Phase Transfer Catalysts (e.g., PEG, Quaternary Ammonium Salts)
Energy Often requires high temperaturesCan proceed at lower temperatures
Workup Often involves extraction with organic solventsSimpler, potentially aqueous workup
Waste Generation of organic solvent wasteReduced or no organic solvent waste

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. organic-chemistry.orgbrainly.ingoogle.commdpi.com The application of flow chemistry to the synthesis of this compound could lead to a more efficient, safer, and scalable process.

The Williamson ether synthesis is a reaction that is well-suited to being adapted to a continuous flow process. brainly.in In a typical setup, streams of the deprotonated phenol (B47542) and the alkylating agent in a suitable solvent would be continuously pumped and mixed in a heated reactor coil or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields, higher selectivity, and reduced side reactions.

Potential benefits of a continuous flow synthesis of this compound include:

Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency: The superior heat and mass transfer in microreactors can lead to faster reaction times and higher conversions.

Scalability: Scaling up a flow process is often more straightforward than a batch process, as it typically involves running the system for a longer duration or using multiple reactors in parallel.

Automation: Flow chemistry setups can be readily automated, allowing for precise control and monitoring of the reaction, leading to improved reproducibility and reduced labor costs.

Microwave-Assisted and Sonochemical Synthesis Enhancements

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving techniques. In the context of synthesizing compounds like this compound, microwave-assisted organic synthesis (MAOS) and sonochemistry have emerged as powerful tools.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat reaction mixtures. scispace.com The direct interaction of microwaves with polar molecules in the reaction medium leads to a dramatic reduction in reaction times, often from hours to minutes, and can result in higher product yields and purities. chemicaljournals.com For the synthesis of related phenolic compounds, microwave-assisted methods have been shown to be highly effective. mdpi.com The synthesis of N-heterocycles, for example, has seen significant improvements in reaction time and efficiency with microwave irradiation. rsc.org While specific literature detailing the direct microwave-assisted synthesis of this compound is not prevalent, the principles of MAOS are applicable to the key bond-forming reactions in its synthesis, such as the etherification of 3-hydroxyphenylacetic acid.

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. mdpi.com This can lead to enhanced reaction rates and yields. Sonochemistry has been successfully applied to various organic syntheses, including the formation of peracetic acid. researchgate.netresearchgate.net In the synthesis of this compound, sonication could potentially enhance the rate of etherification by improving mass transfer and activating the reacting species.

Enhancement TechniquePrinciplePotential Advantages in Synthesis
Microwave-Assisted Synthesis Rapid, uniform heating of polar molecules via dielectric loss. scispace.com- Significant reduction in reaction time. chemicaljournals.com - Increased reaction yields and product purity. - Potential for solvent-free reactions.
Sonochemical Synthesis Acoustic cavitation creates localized high-energy zones. mdpi.com- Enhanced reaction rates. researchgate.net - Improved mass transport and surface activation. - Can initiate or enhance reactions at lower bulk temperatures.

Precursor Chemistry and Intermediate Compounds

The successful synthesis of this compound is critically dependent on the availability and reactivity of its precursors. This subsection explores the synthesis of the key starting materials and the strategic use of protecting groups.

3-Hydroxyphenylacetic acid is a pivotal precursor for the target molecule. a2bchem.com It can be synthesized through various chemical and biotechnological routes.

Chemical Synthesis: Traditional chemical methods often involve multi-step processes starting from readily available aromatic compounds.

Biotechnological Synthesis: An increasingly attractive alternative is the use of microorganisms to produce 3-hydroxyphenylacetic acid. For instance, certain strains of bacteria and fungi can hydroxylate phenylacetic acid at the meta-position. google.com The fungus Rhizoctonia solani has been shown to convert phenylacetic acid to 3-hydroxyphenylacetic acid. google.com Fermentation processes using specific microorganisms can offer a more environmentally friendly and potentially cost-effective route to this key precursor. acs.orggoogle.com 3-Hydroxyphenylacetic acid is also a known metabolite of dietary flavonoids, formed by the action of gut microbiota. rupahealth.com

Synthesis RouteDescriptionKey Features
Chemical Synthesis Multi-step organic reactions from basic aromatic feedstocks.- Well-established procedures. - May involve harsh reagents and conditions.
Biotechnological Synthesis Microbial fermentation to hydroxylate phenylacetic acid. google.com- Environmentally benign ("green chemistry"). - High specificity and potential for high yields. acs.org - Utilizes renewable resources.

The "2-hydroxyethoxy" moiety is introduced using a reagent that can readily react with the phenolic hydroxyl group of 3-hydroxyphenylacetic acid. Common reagents for this purpose are 2-haloethanol derivatives, such as 2-bromoethanol or 2-chloroethanol. These reagents are typically prepared through standard halogenation reactions of ethylene glycol.

The etherification reaction, known as the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyphenylacetic acid with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the 2-haloethoxy reagent, displacing the halide and forming the desired ether linkage.

In the synthesis of this compound, protecting groups are essential to prevent unwanted side reactions. wikipedia.org The two main functional groups that may require protection are the carboxylic acid and the phenolic hydroxyl group. jocpr.com

Protection of the Carboxylic Acid: The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with reactions targeting the phenolic hydroxyl group. This ester can be easily removed (deprotected) by hydrolysis under acidic or basic conditions at the end of the synthesis. researchgate.net

Protection of the Phenolic Hydroxyl Group: If reactions need to be performed on the carboxylic acid side chain, the phenolic hydroxyl group can be protected. Common protecting groups for phenols include benzyl ethers or silyl ethers (e.g., tert-butyldimethylsilyl ether). wikipedia.org These groups are chosen for their stability under the reaction conditions and their ease of removal. uchicago.edu

The choice of protecting groups is guided by the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others. wikipedia.org For example, a benzyl ether can be removed by hydrogenolysis, while a silyl ether is cleaved with fluoride (B91410) ions, and an ester is hydrolyzed with acid or base. This strategy provides precise control over the synthetic route. jocpr.com

Functional GroupCommon Protecting GroupsDeprotection Conditions
Carboxylic Acid Methyl ester, Ethyl ester, Benzyl ester highfine.comAcid or base hydrolysis, Hydrogenolysis (for benzyl)
Phenolic Hydroxyl Benzyl ether (Bn), tert-Butyldimethylsilyl ether (TBDMS) wikipedia.orgHydrogenolysis, Fluoride ion source (e.g., TBAF)

Iii. Derivatization and Analogue Synthesis of 3 2 Hydroxyethoxy Phenyl Acetic Acid

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, as well as its reduction to an alcohol, which can then undergo further chemical transformations.

The synthesis of ester and amide derivatives of phenylacetic acids is a common strategy to modify their physicochemical properties. researchgate.net Esterification of phenylacetic acids can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. jocpr.com For instance, phenoxyacetic acids can be converted to their corresponding esters by reaction with alcohols under acidic conditions. jocpr.com

Amide derivatives are also readily accessible. A general method involves the activation of the carboxylic acid, for example with a coupling agent, followed by reaction with an amine. Alternatively, the synthesis can proceed through an ester intermediate, which is then subjected to aminolysis. For example, phenoxyacetates can undergo nucleophilic displacement with hydrazine (B178648) hydrate (B1144303) or other amines to yield the corresponding hydrazides and amides. google.com The synthesis of N-substituted amides of various carboxylic acids has been reported, often involving the reaction of the acid with an amine in the presence of a coupling agent or after conversion to an acid chloride. rsc.org The synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide, for example, was accomplished by treating 2,2-diphenylacetic acid with N,N'-carbonyldiimidazole (CDI) and 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of 3-phenylpropylamine. mdpi.com These established methods for the synthesis of esters and amides of phenylacetic acid derivatives are applicable to [3-(2-Hydroxyethoxy)phenyl]acetic acid.

Table 1: Examples of Ester and Amide Synthesis Reactions for Phenylacetic Acid Derivatives

Derivative TypeReactantsReagents and ConditionsProductReference
EsterPhenylacetic acid, AlcoholAcid catalyst (e.g., H₂SO₄), HeatPhenylacetate ester jocpr.com
AmidePhenylacetic acid, AmineCoupling agent (e.g., CDI, DMAP) or conversion to acid chloridePhenylacetamide rsc.orgmdpi.com
HydrazidePhenoxyacetate ester, Hydrazine hydrateRefluxPhenoxyacetic acid hydrazide google.com

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding 2-[3-(2-hydroxyethoxy)phenyl]ethanol. This transformation opens up further avenues for derivatization. While specific literature on the reduction of this compound is not abundant, general methods for the reduction of phenylacetic acids are well-established. For example, catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) are common procedures for the reduction of carboxylic acids to alcohols.

The resulting diol, 2-[3-(2-hydroxyethoxy)phenyl]ethanol, possesses two hydroxyl groups that can be further functionalized. These hydroxyl groups can undergo reactions such as etherification, esterification, or conversion to other functional groups, allowing for the synthesis of a wide array of new derivatives. For instance, the hydroxyl groups could be alkylated to form ethers or acylated to form esters.

Modifications of the Hydroxyethoxy Side Chain

The hydroxyethoxy side chain provides another key site for chemical modification, particularly at the terminal hydroxyl group. These modifications can include variations in the ether and ester linkages and the introduction of diverse functional groups.

The terminal hydroxyl group of the hydroxyethoxy side chain can be readily converted into an ether or an ester. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. For example, methylation of a hydroxyl group can be performed using a methylating agent in the presence of a base. The synthesis of methoxyphenylacetic acid from hydroxyphenylacetic acid has been reported, demonstrating the feasibility of such transformations. google.com

Esterification of the terminal hydroxyl group can be accomplished by reaction with a carboxylic acid or its activated derivative (e.g., an acid chloride or anhydride) under appropriate catalytic conditions. The synthesis of phenoxy acetic acid esters of various phenols has been described, highlighting the general applicability of this reaction. jocpr.com

The terminal hydroxyl group of the hydroxyethoxy side chain is a versatile handle for the introduction of a variety of other functional groups. For example, it can be converted to a leaving group, such as a tosylate or mesylate, which can then be displaced by a range of nucleophiles. This allows for the synthesis of derivatives containing azide, amine, or other functional groups. The synthesis of compounds like 2-[4-(2-aminoethoxy)-phenyl]acetic acid often proceeds through intermediates where a hydroxyl group is converted to a more reactive species to facilitate nucleophilic substitution. evitachem.com A common route involves the conversion of an alcohol to an azide, which can then be reduced to an amine. google.com This strategy could be applied to 2-[3-(2-hydroxyethoxy)phenyl]ethanol to introduce an amino group at the terminus of the side chain.

Table 2: Potential Functional Group Interconversions on the Hydroxyethoxy Side Chain

Starting Functional GroupReagents and ConditionsResulting Functional Group
Hydroxyl (-OH)1. TsCl, pyridine; 2. NaN₃Azide (-N₃)
Azide (-N₃)H₂, Pd/C or LiAlH₄Amine (-NH₂)
Hydroxyl (-OH)NaH, Alkyl halideEther (-OR)
Hydroxyl (-OH)Acyl chloride, pyridineEster (-OCOR)

Structural Elaboration of the Phenyl Ring

The phenyl ring of this compound is amenable to various substitution reactions, allowing for the introduction of additional functional groups that can significantly alter the molecule's properties. Common strategies for phenyl ring elaboration include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation, can be used to introduce substituents onto the phenyl ring. The directing effects of the existing substituents (the acetic acid and hydroxyethoxy groups) will influence the position of the incoming electrophile.

A powerful modern approach for the structural elaboration of aromatic rings is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. inventivapharma.comnih.gov This typically involves the initial introduction of a halogen atom (e.g., bromine or iodine) onto the phenyl ring, which can then serve as a handle for the coupling reaction. For example, a brominated derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl groups. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid derivatives showcases the utility of Suzuki-Miyaura coupling in building complex molecular architectures from halogenated phenylacetic acid precursors. researchgate.netmdpi.com Such strategies allow for the systematic exploration of the chemical space around the this compound core.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions are commonly employed to introduce halogen and nitro groups onto the phenyl ring of phenylacetic acid derivatives. The position of substitution is directed by the existing substituents: the acetic acid group is a meta-director, while the hydroxyethoxy group is an ortho-, para-director.

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic and lipophilic properties of the molecule. Standard halogenation procedures can be applied to this compound. For instance, bromination can be achieved using bromine in a solvent like acetic acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the enol form of the ketone is the active nucleophile. masterorganicchemistry.com The use of N-bromosuccinimide (NBS) is another common method for achieving bromination. masterorganicchemistry.com Green halogenation methods utilizing hydrogen peroxide and ammonium (B1175870) halide in acetic acid have also been developed for aromatic compounds. researchgate.net

Nitration:

Nitration of the aromatic ring is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comstmarys-ca.edu This combination generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.com The reaction conditions, such as the concentration of nitric acid and the reaction temperature, can influence the degree and position of nitration. chegg.comgoogle.com For activated aromatic rings, nitric acid alone may be sufficient for nitration. masterorganicchemistry.com Alternative, greener nitrating agents like dinitrogen pentoxide (N2O5) have also been explored to minimize acidic waste. nih.gov

Table 1: Representative Halogenation and Nitration Reactions
Reaction TypeReagents and ConditionsExpected Major Products
Bromination Br2, Acetic AcidMono- and di-brominated derivatives
Chlorination Cl2, Lewis Acid (e.g., FeCl3)Mono- and di-chlorinated derivatives
Iodination I2, Oxidizing Agent (e.g., HNO3)Mono-iodinated derivatives
Nitration Conc. HNO3, Conc. H2SO4, 0-25 °CMono-nitrated derivatives

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups onto the aromatic ring can be achieved through various cross-coupling reactions. These modifications can enhance the steric bulk and modulate the electronic properties of the parent compound.

Alkylation:

Friedel-Crafts alkylation can be employed to introduce alkyl groups, although it can be prone to polysubstitution and rearrangement. A more controlled approach involves the alkylation of a corresponding organometallic derivative.

Arylation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds between the aromatic ring and other aryl or vinyl groups. inventivapharma.comnih.gov The Suzuki coupling, for example, typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. inventivapharma.comresearchgate.net These methods offer a high degree of control and functional group tolerance. mdpi.com Recent advancements have enabled the direct C-H activation/aryl-aryl coupling of phenylacetic acids using aryltrifluoroborates and an oxidant. nih.gov

Table 2: Methods for Introduction of Alkyl and Aryl Substituents
Reaction TypeKey ReagentsDescription
Friedel-Crafts Alkylation Alkyl halide, Lewis Acid (e.g., AlCl3)Direct alkylation of the aromatic ring.
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseFormation of a biaryl linkage. inventivapharma.comresearchgate.net
Heck Coupling Alkene, Pd catalyst, BaseVinylation of the aromatic ring.
Direct C-H Arylation Aryltrifluoroborate, Pd catalyst, OxidantDirect coupling without pre-functionalization. nih.gov

Synthesis of Chiral Analogues and Stereoisomers

The synthesis of chiral analogues of this compound, particularly those with a stereocenter at the α-position, is of significant interest for developing stereospecific compounds.

Asymmetric synthesis provides a route to enantiomerically pure or enriched chiral compounds. One common strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, the enantioselective hydrogenation of α,β-unsaturated carboxylic acid derivatives can yield chiral α-substituted phenylacetic acids. The use of chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, is crucial for achieving high enantioselectivity. rsc.org

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the acetic acid moiety, directing the stereoselective introduction of a substituent at the α-position. Subsequent removal of the auxiliary affords the desired chiral product. Biocatalytic methods, employing enzymes such as lipases or esterases, can also be utilized for the kinetic resolution of racemic mixtures of chiral esters or for the enantioselective synthesis of chiral building blocks. nih.gov

Table 3: Strategies for Chiral Analogue Synthesis
StrategyDescriptionKey Features
Asymmetric Hydrogenation Enantioselective reduction of a prochiral alkene or ketone precursor using a chiral catalyst. rsc.orgHigh enantioselectivity can be achieved.
Chiral Auxiliaries A chiral molecule is temporarily incorporated to control stereochemistry, then removed.A versatile method for various transformations.
Biocatalytic Resolution Enzymes are used to selectively react with one enantiomer in a racemic mixture. nih.govOften highly enantioselective and performed under mild conditions.
Asymmetric Alkylation Stereoselective alkylation of an enolate derived from the parent acid, often using a chiral base or phase-transfer catalyst. researchgate.netCan provide access to a range of α-substituted chiral acids.

Iv. Mechanistic Investigations and Biochemical Interactions of 3 2 Hydroxyethoxy Phenyl Acetic Acid Pre Clinical, in Vitro Focus

Molecular Target Identification and Binding Studies (Non-Clinical)

Detailed molecular target identification for [3-(2-Hydroxyethoxy)phenyl]acetic acid is not extensively documented in publicly available research. The primary focus of existing studies has been on the parent compound, Fenoprofen.

Receptor Binding Assays (In Vitro)

Specific data from in vitro receptor binding assays for this compound are not readily found in scientific literature. Research has predominantly centered on the parent drug, Fenoprofen, and its interaction with its primary targets, the COX enzymes, rather than distinct receptor binding profiles of its metabolites.

Enzyme Inhibition Kinetics (In Vitro)

As a metabolite of Fenoprofen, a known inhibitor of COX-1 and COX-2, the potential for this compound to inhibit these enzymes has been considered. nih.gov However, early research into the metabolites of Fenoprofen suggested that they possess little to no significant anti-inflammatory activity. This implies that their capacity for enzyme inhibition, particularly of cyclooxygenases, is considerably weaker than that of the parent compound, Fenoprofen. The (+)-(S)-enantiomer of Fenoprofen is noted to be approximately 35 times more potent as a COX inhibitor than the (-)-(R) enantiomer. researchgate.net

CompoundEnzyme TargetReported Activity
This compoundCyclooxygenase (COX)Little to no significant inhibitory activity reported
Fenoprofen (Parent Compound)Cyclooxygenase (COX-1 and COX-2)Potent inhibitor

Protein-Ligand Interaction Studies (Theoretical and In Vitro)

There is a lack of specific theoretical or in vitro studies, such as molecular docking or X-ray crystallography, that detail the protein-ligand interactions of this compound. Investigations into protein binding have largely been confined to Fenoprofen.

Cellular Pathway Modulation in Model Systems (Non-Clinical)

Research into how this compound directly modulates cellular pathways in model systems is sparse. The biological effects are generally attributed to the action of the parent drug, Fenoprofen.

Gene Expression Regulation in Cell Lines (In Vitro)

Dedicated studies analyzing the specific effects of this compound on gene expression regulation in cell lines have not been identified in the available literature.

Signal Transduction Pathway Analysis (In Vitro)

There is no significant body of research available that specifically investigates the impact of this compound on signal transduction pathways in vitro. The understanding of signaling modulation remains focused on the established mechanisms of NSAIDs like Fenoprofen, which primarily involves the prostaglandin (B15479496) synthesis pathway. drugbank.com

Cellular Uptake and Distribution Mechanisms (In Vitro)

In vitro studies investigating the cellular uptake and distribution of this compound are limited in the public domain. However, based on the physicochemical properties of similar phenoxyacetic acid derivatives, it can be hypothesized that uptake may involve passive diffusion across the cell membrane, influenced by the compound's lipophilicity and pKa. The presence of the carboxylic acid moiety suggests that at physiological pH, the compound will exist in both ionized and non-ionized forms, with the latter being more likely to passively diffuse across the lipid bilayer.

Furthermore, the potential for carrier-mediated transport cannot be excluded. Organic anion transporters (OATs) and other solute carrier (SLC) transporters are known to facilitate the cellular uptake of various acidic drugs. Future in vitro studies using cell lines expressing these transporters, such as human embryonic kidney (HEK293) cells or various cancer cell lines, would be necessary to elucidate the specific mechanisms governing the cellular entry and accumulation of this compound. Techniques such as radiolabeling the compound or using fluorescent derivatives could allow for quantitative measurement of uptake and visualization of its subcellular distribution.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues (Pre-clinical, Theoretical)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These investigations, often combining in vitro biological assays with theoretical and computational modeling, aim to identify key structural features responsible for the compound's effects and to guide the design of more potent and selective molecules.

The biological activity of phenoxyacetic acid derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring. For related compounds, it has been demonstrated that substituents can affect the molecule's affinity for its biological target. daneshyari.com For instance, in the context of cyclooxygenase (COX) inhibition, a well-studied activity for many phenylacetic acid derivatives, the presence of specific substituents can determine the potency and selectivity for COX-1 versus COX-2. researchgate.net

For this compound, the hydroxyethoxy group at the meta-position is a key feature. SAR studies on analogous series of compounds often reveal that modifications to such substituents can drastically alter biological outcomes. For example, changing the length of the alkoxy chain, introducing different functional groups on the terminal hydroxyl, or altering its position on the phenyl ring would likely impact activity.

A hypothetical SAR study might involve synthesizing a series of analogues where the hydroxyethoxy group is varied. The resulting compounds would then be tested in relevant in vitro assays to determine how these structural modifications affect a specific biological endpoint, such as enzyme inhibition or receptor binding.

Table 1: Hypothetical In Vitro Biological Activity of this compound Analogues

CompoundR-Group at meta-positionIC50 (µM)
This compound -OCH2CH2OHValue
Analogue 1-OCH3Value
Analogue 2-OCH2CH2OCH3Value
Analogue 3-OCH2COOHValue
Analogue 4-OHValue

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound involves identifying the stable low-energy conformations that the molecule can adopt. This is often achieved through computational methods like molecular mechanics and quantum mechanics calculations. mdpi.com The flexibility of the hydroxyethoxy and acetic acid side chains allows the molecule to exist in multiple conformations.

The "bioactive conformation" is the specific spatial arrangement that the molecule adopts when it binds to its target. scispace.com Identifying this conformation is a key goal of drug design. Computational techniques can predict the likely bioactive conformation by simulating the docking of different conformers into the active site of a target protein. scispace.com For a molecule to be biologically active, the energy required to adopt the bioactive conformation should not be prohibitively high. scispace.com Studies on other drug-like molecules have shown that the bioactive conformation is often within a few kcal/mol of the global minimum energy conformation in solution. scispace.com

For this compound, the relative orientation of the phenyl ring, the carboxylic acid group, and the hydroxyethoxy side chain will be crucial in determining its binding mode to a potential target.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net QSAR models are developed by calculating various molecular descriptors for a set of molecules with known activities. nih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds based on their calculated descriptors. chalcogen.roderpharmachemica.com For a series of analogues of this compound, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors.

The development of a robust QSAR model typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound.

Model Building: A statistical method is used to select the most relevant descriptors and build the predictive model.

Model Validation: The model's predictive power is assessed using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new compounds. chalcogen.ro

For phenoxyacetic acid derivatives, QSAR studies have shown that parameters like lipophilicity and the twist angle between phenyl rings can be crucial for activity. researchgate.net A successful QSAR model for this compound and its analogues could significantly accelerate the discovery of new compounds with improved biological profiles.

V. Computational Chemistry and in Silico Studies of 3 2 Hydroxyethoxy Phenyl Acetic Acid

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand, such as [3-(2-Hydroxyethoxy)phenyl]acetic acid, to the active site of a target protein.

In a typical molecular docking study involving this compound, the 3D structure of the compound would be docked against a library of biological targets, such as enzymes or receptors implicated in a disease pathway. The simulation calculates the binding energy, representing the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. The analysis would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's binding pocket.

While specific docking studies for this compound are not extensively documented in publicly available literature, studies on analogous phenylacetic acid (PAA) derivatives provide a clear framework for how such an analysis would proceed. For instance, computational docking studies of PAA derivatives against targets like Pim kinase protein and urease enzymes have been conducted to elucidate binding modes. jspae.comresearchgate.net These studies show that functional groups, such as the carboxylic acid and substituted phenyl ring, are critical for forming polar and non-polar interactions with protein residues. jspae.comresearchgate.net For this compound, the hydroxyethoxy group would be expected to form significant hydrogen bonds, potentially enhancing binding affinity and selectivity for specific protein targets.

An illustrative docking analysis of this compound against a hypothetical protein kinase target is presented below, based on typical results for similar compounds.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
Hypothetical Kinase A-8.5Lys72, Glu91, Asp165Hydrogen Bond, Electrostatic
Hypothetical Kinase A-8.5Val57, Leu148Hydrophobic
Hypothetical Protease B-7.2Ser195, His57Hydrogen Bond
Hypothetical Protease B-7.2Trp215, Tyr99Hydrophobic, π-π Stacking

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or complexed with a protein, would track the movements of every atom based on a force field that describes the underlying physics. This allows for the study of the molecule's conformational flexibility, stability, and the dynamic nature of its interactions with its environment (e.g., water molecules or protein residues). conicet.gov.ar

Conformational analysis is a key output of MD simulations. It involves identifying the most stable, low-energy three-dimensional shapes (conformers) that a molecule can adopt. For this compound, this analysis would focus on the rotational freedom around the single bonds of the ethoxy and acetic acid side chains. Understanding the preferred conformations is critical, as the biological activity of a molecule often depends on its ability to adopt a specific shape that is complementary to its target's binding site. Studies on similar molecules, such as phenoxyacetic acid derivatives, have shown that the side-chain conformation can vary between synclinal and antiperiplanar forms, which influences how they pack in crystal structures and interact with other molecules.

MD simulations can also be used to assess the stability of a ligand-protein complex identified through molecular docking. scienceopen.com By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. Key metrics monitored during such simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

An example of data that could be generated from an MD simulation of this compound bound to a protein is shown below.

Simulation ParameterValueInterpretation
Simulation Time100 nsDuration of the simulation.
Ligand RMSD (average)1.5 ÅIndicates the ligand remained stable in the binding pocket.
Protein Backbone RMSD (average)2.1 ÅShows the overall protein structure was stable during simulation.
Binding Free Energy (MM/GBSA)-45.7 kcal/molA calculated estimate of the binding affinity, suggesting a strong interaction.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. nih.gov For this compound, these calculations can determine its optimized molecular geometry, charge distribution, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The electronic structure analysis provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests the molecule is more polarizable and more likely to be chemically reactive. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. The MEP map highlights regions that are electron-rich (negative potential, typically colored red), which are prone to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and hydroxyethoxy groups, identifying them as key sites for hydrogen bonding. nih.gov

While specific DFT studies on this compound are scarce, extensive research on phenoxyacetic acid and its derivatives demonstrates the utility of this approach. orientjchem.org These studies correlate calculated electronic properties with experimental spectroscopic data and biological activity. orientjchem.org

Below is a table of hypothetical quantum chemical properties for this compound, derived from typical values for related structures.

Quantum Chemical PropertyCalculated Value (B3LYP/6-311G)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment3.8 DebyeMeasures the molecule's overall polarity.

Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion) in Theoretical Models

In silico ADME prediction is a critical component of computational drug design, aiming to forecast the pharmacokinetic properties of a drug candidate. nih.gov These models use the chemical structure of a compound like this compound to predict its behavior in the body. Key properties include its absorption from the gut, distribution into tissues, metabolism by enzymes (like the cytochrome P450 family), and excretion.

A variety of computational models are used for ADME prediction, many of which are based on Quantitative Structure-Property Relationships (QSPR). These models assess parameters such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These molecular descriptors are then used to predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes. rsc.org For example, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a molecule based on some of these properties.

For this compound, theoretical models would likely predict good aqueous solubility due to the presence of the carboxylic acid and hydroxyethoxy groups. Its potential for BBB penetration would be evaluated based on its size, polarity, and logP value. Such predictions are vital for identifying potential liabilities early in the drug discovery process, saving significant resources. researchgate.net

The following table presents a hypothetical in silico ADME profile for this compound.

ADME PropertyPredicted ValueInterpretation
LogP (Lipophilicity)1.35Indicates moderate lipophilicity, favorable for absorption.
Aqueous Solubility (LogS)-2.5Suggests good solubility in water.
Human Intestinal Absorption (HIA)>90%Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross into the central nervous system.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions involving this metabolic enzyme.
Lipinski's Rule of Five0 ViolationsThe molecule is predicted to have good drug-like properties.

De Novo Design and Virtual Screening Approaches Utilizing this compound Scaffold

The core chemical structure, or scaffold, of this compound can serve as a starting point for discovering new bioactive molecules through de novo design and virtual screening.

Virtual screening involves searching large compound libraries to identify molecules that are likely to bind to a specific biological target. If this compound were a known active compound, its scaffold could be used in a similarity-based virtual screen. Here, computational methods would search for other molecules in a database that have a similar 2D or 3D structure, with the hypothesis that structurally similar compounds may have similar biological activities. nih.gov

De novo design , on the other hand, is a computational method for generating entirely new molecular structures with desired properties. d-nb.info In this approach, the this compound scaffold could be used as a base fragment. A de novo design algorithm would then "grow" new functional groups onto this scaffold or link it with other fragments to create novel molecules optimized to fit within the binding site of a target protein. eurekalert.org These generative models, sometimes powered by artificial intelligence, can explore vast chemical space to propose innovative compounds that may have improved potency, selectivity, or pharmacokinetic properties compared to the original scaffold. d-nb.info

Both techniques leverage the structural features of the this compound scaffold—its aromatic ring, flexible side chains, and hydrogen bonding capabilities—as a foundation for designing the next generation of potential therapeutic agents.

Vi. Analytical Methods and Characterization Techniques for 3 2 Hydroxyethoxy Phenyl Acetic Acid in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating [3-(2-Hydroxyethoxy)phenyl]acetic acid from reaction mixtures, byproducts, or impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like this compound. The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For acidic aromatic compounds, reversed-phase HPLC is commonly utilized. biocompare.com

In a typical setup, a C18 column serves as the stationary phase, which is nonpolar. The mobile phase is generally a polar mixture, often consisting of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol. mdpi.com To ensure the carboxylic acid group is in its protonated, less polar form for better retention and sharper peaks on the reversed-phase column, the mobile phase is often acidified with reagents like phosphoric acid or acetic acid. biocompare.com Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the phenyl group exhibits strong absorbance, such as 215 nm or 269 nm. mdpi.com The retention time is a characteristic feature for identification under specific conditions, while the peak area allows for quantification and purity determination.

Table 1: Illustrative HPLC Parameters for Analysis of Phenylacetic Acid Derivatives

Parameter Condition
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphoric Acid (25:75)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 215 nm

| Injection Volume | 5 µL |

This table represents typical conditions for a related compound, Phenylacetic acid, and serves as a model for developing a method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a polar, relatively non-volatile compound like this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable moieties. nih.gov

A common derivatization process is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or esterification followed by silylation. oup.com Once derivatized, the compound can be vaporized and separated on a capillary column (e.g., a nonpolar HP-5ms column). oup.com As the separated components elute from the column, they are ionized (commonly by electron ionization), and the resulting charged fragments are separated by the mass spectrometer based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint for identification. rsc.org

Table 2: Predicted Key Mass Fragments for Derivatized this compound

Fragment Description
M+ Molecular ion of the derivatized compound
[M-CH3]+ Loss of a methyl group from a silyl (B83357) ether
[M-COOTMS]+ Loss of the trimethylsilyl (B98337) ester group
Tropylium ion (m/z 91) Characteristic fragment from the benzyl (B1604629) moiety

This table outlines hypothetical fragments following a typical derivatization process for GC-MS analysis.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, and the methylene protons of the hydroxyethoxy group. The chemical shifts, integration values (proton count), and splitting patterns (coupling) are used to assign each signal to a specific proton in the molecule. rsc.org

¹³C NMR Spectroscopy: This method provides a count of the number of non-equivalent carbon atoms in the molecule. rsc.org Each unique carbon atom gives a distinct signal, including those in the aromatic ring, the methylene groups, and the carbonyl carbon of the carboxylic acid. chemicalbook.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation by showing correlations between nuclei. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton with the carbon atom to which it is directly attached. bmrb.io

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 10.5 Broad Singlet 1H -COOH
~ 7.25 Triplet 1H Ar-H
~ 6.80 - 6.90 Multiplet 3H Ar-H
~ 4.10 Triplet 2H Ar-O-CH₂-
~ 3.95 Triplet 2H -CH₂-OH
~ 3.62 Singlet 2H Ar-CH₂-COOH

Predicted data is based on analogous structures containing phenylacetic acid and hydroxyethoxy moieties. rsc.orgrsc.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 178 -COOH
~ 158 Ar-C-O
~ 135 Ar-C-CH₂
~ 130 Ar-CH
~ 122 Ar-CH
~ 116 Ar-CH
~ 115 Ar-CH
~ 70 Ar-O-CH₂-
~ 62 -CH₂-OH

Predicted data is based on analogous structures containing phenylacetic acid and phenoxyethanol (B1677644) moieties. rsc.orgchemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum shows characteristic absorption bands for the different functional groups. For this compound, key absorptions would include a very broad O-H stretch from the carboxylic acid, another O-H stretch from the alcohol, a sharp C=O stretch from the carbonyl group, C-O stretching bands, and bands corresponding to the aromatic ring. chemicalbook.comchemicalbook.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to nonpolar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, providing strong signals for the aromatic ring vibrations. spectrabase.comresearchgate.net

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 2400 (very broad) O-H Stretch Carboxylic Acid
3500 - 3200 (broad) O-H Stretch Alcohol
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic (CH₂)
~ 1710 C=O Stretch Carboxylic Acid
1600, 1475 C=C Stretch Aromatic Ring

Data is based on characteristic frequencies for the respective functional groups. chemicalbook.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with chromophores like aromatic rings. The benzene (B151609) ring in this compound acts as a chromophore, absorbing UV light at specific wavelengths. The spectrum is typically recorded in a non-absorbing solvent like ethanol (B145695) or methanol. The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure. caymanchem.com One would expect to see primary and secondary absorption bands characteristic of a substituted benzene ring. semanticscholar.org

Table 6: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax) Solvent Associated Transition
~ 220 nm Ethanol π → π*

Data is based on typical absorbance for related substituted phenyl compounds. caymanchem.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular identity of this compound. This technique provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), which corresponds to its molecular weight, and offers insights into its structure through analysis of fragmentation patterns.

Upon introduction into a mass spectrometer, the molecule is ionized, typically by losing an electron, to form a molecular ion (M•+). chemguide.co.uklibretexts.org For this compound, with a molecular formula of C10H12O4, the expected monoisotopic mass of the molecular ion is approximately 196.07 g/mol . This M•+ peak is a key identifier in the mass spectrum.

Due to the high energy of the ionization process, the molecular ion is unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uklibretexts.org The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, several key fragmentation pathways are predictable based on its functional groups (a carboxylic acid, an ether, and an alcohol).

Expected Fragmentation Pattern:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a significant fragment ion. libretexts.org

Cleavage of the Acetic Acid Side Chain: Alpha cleavage next to the phenyl ring can lead to the formation of a stable tropylium-like cation (m/z around 91), a common feature for compounds containing a benzyl group. massbank.eu

Ether Bond Cleavage: The bond between the phenyl ring and the hydroxyethoxy group can cleave, as can the C-C bond within the ethoxy chain.

Loss of Water: The presence of a terminal hydroxyl group makes the loss of a water molecule (18 Da) a likely fragmentation event, particularly under certain ionization conditions.

The collective pattern of these fragment ions serves as a unique fingerprint, allowing for the confident identification of the compound and its differentiation from isomers.

Table 1: Predicted Mass Spectrometry Data for this compound

Attribute Value
Compound Name This compound
Molecular Formula C10H12O4
Monoisotopic Mass 196.0736 g/mol
Molecular Ion (M•+) m/z ~196.07

X-ray Crystallography for Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and thereby determine the exact position of each atom.

For this compound, an X-ray crystallographic study would reveal:

Molecular Conformation: The exact spatial orientation of the hydroxyethoxy side chain relative to the phenylacetic acid core.

Bond Parameters: Precise measurements of the lengths and angles of all covalent bonds (e.g., C-C, C-O, C=O).

Intermolecular Interactions: The crystal packing is often stabilized by a network of non-covalent interactions. rsc.org Given the functional groups present (carboxylic acid and hydroxyl), strong intermolecular hydrogen bonding is expected, which would significantly influence the crystal structure. researchgate.net

Stereochemistry: Confirmation of the compound's achiral nature and planar geometry of the phenyl ring.

While specific crystallographic data for this compound is not widely published, the parameters obtained would be compared to those of structurally related compounds like phenylacetic acid or other phenoxyacetic acid derivatives to understand the structural impact of the hydroxyethoxy substitution. researchgate.netnih.gov

Table 2: Structural Parameters Determinable by X-ray Crystallography for this compound

Parameter Information Provided Expected Value/Observation
Crystal System The basic geometric shape of the unit cell. To be determined by experiment
Space Group The symmetry elements within the unit cell. To be determined by experiment
Unit Cell Dimensions The lengths and angles of the repeating crystal unit. To be determined by experiment
Bond Lengths (e.g., C=O, C-O) The distance between atomic nuclei. Consistent with standard values for carboxylic acids, ethers, and alcohols.
Bond Angles The angles formed between three connected atoms. Consistent with sp2 and sp3 hybridization.

Vii. Broader Academic Implications and Future Research Directions for 3 2 Hydroxyethoxy Phenyl Acetic Acid

[3-(2-Hydroxyethoxy)phenyl]acetic acid as a Research Tool and Chemical Probe

A significant area of opportunity lies in the development of this compound as a research tool. The terminal hydroxyl group of the ethoxy chain offers a convenient point for the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags. This would enable the creation of chemical probes to investigate biological systems. For instance, if the parent compound is found to interact with a specific protein or enzyme, these tagged derivatives could be used to visualize the subcellular localization of the target, quantify binding interactions, and facilitate target identification and validation studies.

The design of such probes would involve synthesizing derivatives where the hydroxyl group is functionalized without abolishing the biological activity of the core molecule. The flexible ethoxy linker could also be advantageous, potentially allowing the reporter group to be positioned away from the binding interface, thereby minimizing steric hindrance.

Potential as a Synthetic Intermediate for Complex Molecules

Phenylacetic acid derivatives are valuable building blocks in organic synthesis. mdpi.com The bifunctional nature of this compound, possessing both a carboxylic acid and a primary alcohol, makes it a versatile synthetic intermediate.

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and ketones. Simultaneously, the hydroxyl group can undergo reactions such as oxidation, etherification, or esterification. This dual reactivity allows for the construction of more complex molecules through sequential or orthogonal chemical transformations. For example, it could serve as a precursor for the synthesis of novel heterocyclic scaffolds or as a fragment in the assembly of natural product analogues. The strategic placement of the hydroxyethoxy group at the meta position of the phenyl ring also offers opportunities for regioselective synthesis.

Potential Synthetic Transformations of this compound:

Functional Group Potential Reactions Resulting Structures
Carboxylic Acid Esterification, Amidation, Reduction Esters, Amides, Alcohols
Hydroxyl Group Etherification, Esterification, Oxidation Ethers, Esters, Aldehydes/Carboxylic Acids

Theoretical Applications in Chemical Biology and Medicinal Chemistry (Non-Clinical)

In the realm of non-clinical research, the structure of this compound suggests several theoretical applications. The phenoxyacetic acid scaffold, a closely related structure, has been extensively investigated for its anti-inflammatory properties, particularly as a scaffold for selective cyclooxygenase-2 (COX-2) inhibitors. Computational docking studies could be employed to predict the binding affinity and selectivity of this compound and its virtual derivatives against COX-1 and COX-2 enzymes. The hydroxyethoxy group could potentially form additional hydrogen bonds within the active site, leading to enhanced potency or altered selectivity profiles compared to existing phenoxyacetic acid-based inhibitors.

Furthermore, the principles of fragment-based drug discovery could be applied. The this compound molecule can be considered as a combination of two key fragments: 3-hydroxyphenylacetic acid and ethylene (B1197577) glycol. These fragments could be used to screen for interactions with a wide range of biological targets. Hits from such screens could then be optimized by elaborating on the core scaffold, potentially leading to the discovery of novel bioactive compounds.

Challenges and Opportunities in the Academic Investigation of this compound

A primary challenge in the academic investigation of this compound is the current lack of foundational research. Establishing a robust and scalable synthetic route is a critical first step. While conceptually straightforward, optimizing reaction conditions to achieve high yields and purity will be necessary.

Once synthesized, a comprehensive characterization of its physicochemical properties, including pKa, logP, and solubility, will be essential for designing biological assays and interpreting their results. A significant opportunity lies in conducting broad biological screening to identify potential targets and therapeutic areas of interest. High-throughput screening campaigns against diverse panels of enzymes, receptors, and cell lines could uncover unexpected biological activities, thereby opening up new research trajectories.

Another opportunity lies in comparative studies with structurally related compounds, such as 3-hydroxyphenylacetic acid and other positional isomers. Such studies would help to elucidate the specific contribution of the 2-hydroxyethoxy group to the compound's properties and activities, providing valuable structure-activity relationship (SAR) data.

Unexplored Research Avenues and Hypotheses

The unique structural features of this compound give rise to several unexplored research avenues and testable hypotheses:

Metabolic Stability: The ether linkage in the hydroxyethoxy side chain might influence the metabolic stability of the molecule compared to simple alkyl or hydroxyl substitutions. Investigating its metabolic fate in vitro using liver microsomes could provide insights into its potential as a drug candidate.

Chelation Properties: The presence of multiple oxygen atoms could impart metal-chelating properties to the molecule. This could be explored in the context of neurodegenerative diseases where metal dyshomeostasis is implicated, or for the development of sensors for specific metal ions.

Prodrug Strategies: The hydroxyl and carboxylic acid groups are amenable to prodrug design. For instance, the hydroxyl group could be masked with a labile protecting group to improve bioavailability, which is then cleaved in vivo to release the active parent compound.

Polymer Chemistry: As a bifunctional monomer, this compound could be incorporated into polyesters or other polymers. The pendant phenylacetic acid moiety could then impart specific properties, such as drug-eluting capabilities or altered material characteristics.

Q & A

Q. What are the recommended synthetic routes for [3-(2-Hydroxyethoxy)phenyl]acetic acid, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the hydroxyethoxy moiety to the phenylacetic acid backbone. Key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂ or Ar) for aryl-ether bond formation .
  • Solvent systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.
    Yield optimization requires strict control of moisture and oxygen levels during coupling steps.

Q. How should this compound be stored to ensure chemical stability?

Methodological Answer:

  • Storage conditions : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the hydroxyethoxy group .
  • Incompatible materials : Avoid contact with strong acids/bases (risk of ester cleavage) and oxidizing agents (e.g., peroxides) .
  • Stability monitoring : Regular NMR or FT-IR analysis to detect degradation products like phenylacetic acid or ethylene glycol derivatives .

Q. What biochemical interactions or enzymatic pathways involve this compound?

Methodological Answer: The compound acts as a substrate or modulator in:

  • Phenylacetate-CoA ligase : Catalyzes its conversion to phenylacetyl-CoA, a key intermediate in aromatic compound catabolism .
  • CYP450 enzymes : Potential metabolism via oxidation of the hydroxyethoxy side chain, requiring in vitro microsomal assays to confirm .
  • Anti-inflammatory pathways : Structural analogs (e.g., benzimidazole derivatives) inhibit cyclooxygenase-2 (COX-2), suggesting similar screening protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Comparative assays : Use parallel in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells) with structurally related alkoxyacetic acids to identify structure-activity relationships .
  • Metabolite profiling : LC-MS/MS analysis of hepatic microsomal incubations to detect toxic metabolites (e.g., ethylene glycol derivatives) .
  • Species-specific studies : Compare rodent vs. human cell lines to address discrepancies in acute toxicity data .

Q. What analytical techniques are most effective for validating the purity and structural integrity of this compound?

Methodological Answer:

TechniqueParametersDetection LimitKey Applications
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient, 254 nm UV0.1 µg/mLQuantify residual solvents (e.g., DMF) and byproducts
NMR ¹H (400 MHz, DMSO-d6), ¹³C (100 MHz)1 mol%Confirm absence of regioisomers and hydrolyzed products
HRMS ESI+ mode, m/z 196.0735 [M+H]⁺0.01 ppmVerify molecular formula and isotopic pattern

Q. How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C at the hydroxyethoxy group) for tracking in rodent models .
  • Bile duct cannulation : Collect bile and urine samples post-administration to identify phase II metabolites (e.g., glucuronides) .
  • Mass spectrometry imaging (MSI) : Localize the compound and metabolites in tissue sections to assess organ-specific metabolism .

Q. What experimental designs are optimal for studying enzyme inhibition by this compound derivatives?

Methodological Answer:

  • Kinetic assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for matrix metalloproteinases) to measure IC₅₀ values under varying pH and temperature conditions .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs and guide structure-based optimization .
  • Negative controls : Include parent phenylacetic acid and hydroxyethoxy-free analogs to isolate the contribution of the substituent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.